molecular formula C28H30ClNO2 B13769772 2-Naphthaleneacetic acid, alpha-(2-naphthyl)-, 2-(diethylamino)ethyl ester, hydrochloride CAS No. 63905-79-3

2-Naphthaleneacetic acid, alpha-(2-naphthyl)-, 2-(diethylamino)ethyl ester, hydrochloride

Cat. No.: B13769772
CAS No.: 63905-79-3
M. Wt: 448.0 g/mol
InChI Key: CNCOQPXJERKGEX-UHFFFAOYSA-N
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Description

2-Naphthaleneacetic acid, alpha-(2-naphthyl)-, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound with a unique structure that combines the properties of naphthalene and acetic acid derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthaleneacetic acid, alpha-(2-naphthyl)-, 2-(diethylamino)ethyl ester, hydrochloride typically involves the esterification of 2-Naphthaleneacetic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaleneacetic acid derivatives, while reduction can produce various naphthalene-based alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs for treating various diseases.

Industry

In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Naphthaleneacetic acid, alpha-(2-naphthyl)-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthaleneacetic acid: A simpler derivative with similar structural features.

    2-Naphthylacetic acid: Another related compound with comparable properties.

    Beta-Naphthylacetic acid: A closely related compound with slight structural differences.

Uniqueness

What sets 2-Naphthaleneacetic acid, alpha-(2-naphthyl)-, 2-(diethylamino)ethyl ester, hydrochloride apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63905-79-3

Molecular Formula

C28H30ClNO2

Molecular Weight

448.0 g/mol

IUPAC Name

2-(2,2-dinaphthalen-2-ylacetyl)oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C28H29NO2.ClH/c1-3-29(4-2)17-18-31-28(30)27(25-15-13-21-9-5-7-11-23(21)19-25)26-16-14-22-10-6-8-12-24(22)20-26;/h5-16,19-20,27H,3-4,17-18H2,1-2H3;1H

InChI Key

CNCOQPXJERKGEX-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C(C1=CC2=CC=CC=C2C=C1)C3=CC4=CC=CC=C4C=C3.[Cl-]

Origin of Product

United States

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